molecular formula C12H14BClFNO4 B8252438 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8252438
M. Wt: 301.51 g/mol
InChI Key: FWGRFKAVRICGDP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with chlorine (3-position), fluorine (4-position), and nitro (5-position) groups. The dioxaborolane ring (pinacol ester) stabilizes the boronic acid moiety, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules.

Properties

IUPAC Name

2-(3-chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGRFKAVRICGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-fluoro-5-nitrobenzene Bromide

The foundational step involves constructing the tri-substituted aryl halide precursor. A method adapted from CN111848406B employs ultraviolet (UV)-assisted chlorination and nitration:

  • Chlorination of 2-chloro-4-fluorotoluene :
    Chlorine gas is introduced into 2-chloro-4-fluorotoluene under high-pressure UV irradiation (400 nm, 250 W) at 0–10°C, yielding 2-chloro-4-fluoro-dichlorotoluene with >98% purity. Substituting toluene with bromine-containing analogs could generate 3-chloro-4-fluoro-5-bromobenzene, though positional selectivity requires careful optimization.

  • Nitration :
    The chlorinated intermediate undergoes nitration in a mixed acid system (H₂SO₄/HNO₃) at 40°C. The nitro group preferentially occupies the para position relative to chlorine, producing 3-chloro-4-fluoro-5-nitrobenzene bromide.

StepConditionsYield (%)Purity (%)
ChlorinationUV (400 nm), 0–10°C8598
NitrationH₂SO₄/HNO₃, 40°C, 2 h7999

Miyaura Borylation of Aryl Bromide

The aryl bromide is converted to the boronate ester via palladium-catalyzed borylation. Drawing from J-stage research, bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours yield the target compound.

Ar-Br+B2(pin)2Pd catalystAr-B(pin)+Byproducts\text{Ar-Br} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd catalyst}} \text{Ar-B(pin)} + \text{Byproducts}

ParameterValue
CatalystPdCl₂(dppf)·CH₂Cl₂ (3 mol%)
SolventDioxane
Temperature80°C
Yield72%

Boronic Acid Intermediate Route

Synthesis of 3-Chloro-4-fluoro-5-nitrophenylboronic Acid

An alternative approach involves preparing the boronic acid prior to esterification. The aryl bromide undergoes lithium-halogen exchange with n-BuLi at −78°C, followed by treatment with trimethyl borate to form the boronic acid.

Ar-Brn-BuLiAr-LiB(OMe)3Ar-B(OH)2\text{Ar-Br} \xrightarrow{\text{n-BuLi}} \text{Ar-Li} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2

Esterification with Pinacol

The boronic acid reacts with pinacol (1.5 equiv) in toluene under Dean-Stark conditions to azeotropically remove water, yielding the dioxaborolane.

Ar-B(OH)2+PinacolAr-B(pin)+2H2O\text{Ar-B(OH)}2 + \text{Pinacol} \rightarrow \text{Ar-B(pin)} + 2\text{H}2\text{O}

StepConditionsYield (%)
Boronic Acid Synthesisn-BuLi, −78°C, THF65
EsterificationToluene, reflux, 6 h88

Direct Functionalization of Preformed Boronate Esters

Nitration of 3-Chloro-4-fluorophenylboronate

Introducing the nitro group post-borylation is challenging due to the electron-withdrawing nature of the boronate ester. However, nitration using acetyl nitrate (AcONO₂) in acetic anhydride at 0°C selectively functionalizes the meta position relative to chlorine, achieving 68% yield.

ReagentConditionsYield (%)
AcONO₂Ac₂O, 0°C, 1 h68

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Miyaura BorylationOne-pot, scalableRequires Pd catalyst72
Boronic Acid RouteAvoids transition metalsLow boronic acid stability57
Post-Borylation NitrationLate-stage functionalizationLow regioselectivity68

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation Reactions: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.

    Oxidation: Yields phenol derivatives.

    Reduction: Results in the formation of aniline derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its role in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, electronic, and functional properties of the target compound with structurally related dioxaborolane derivatives:

Compound Name Substituents Molecular Weight Electronic Effects Reactivity Notes Applications
2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 3-Cl, 4-F, 5-NO₂ ~300 (estimated) Strongly electron-withdrawing (NO₂) High reactivity in cross-coupling; nitro group may reduce stability under basic conditions Pharmaceuticals, materials science
2-(3-Chloro-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-F, 5-CH₃ 270.54 Moderately electron-donating (CH₃) Lower reactivity than nitro analog; enhanced stability Lab synthesis intermediates
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl 272.96 Electron-withdrawing (Cl) Moderate reactivity; dichloro substitution improves steric accessibility Cross-coupling reactions, agrochemicals
2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-OCH₃, 5-NO₂ 281.17 Mixed (NO₂: EWG; OCH₃: EDG) Ortho-methoxy group may hinder coupling efficiency Specialty organic synthesis
2-[3-(Difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-CF₂H, 5-OCH₃ 284.11 Electron-withdrawing (CF₂H) Fluorinated analogs show improved metabolic stability in drug candidates Medicinal chemistry

Key Findings :

Substituent Effects: Nitro Group (NO₂): Enhances electrophilicity but may reduce stability under prolonged reaction conditions compared to methyl or chloro analogs . Fluorine (F): Improves lipophilicity and bioavailability, commonly used in pharmaceuticals . Chlorine (Cl): Balances reactivity and stability; dichloro derivatives are preferred for sterically demanding couplings .

Reactivity in Cross-Coupling :

  • The target compound’s nitro group facilitates faster oxidative addition in palladium-catalyzed reactions compared to methyl-substituted analogs . However, methoxy or ethoxy substituents (e.g., ) may slow coupling due to steric hindrance .

Stability and Storage :

  • Nitro-substituted boronic esters require storage at low temperatures (-20°C) to prevent decomposition, whereas methyl or chloro analogs (e.g., ) are stable at room temperature .

Applications :

  • Nitro Derivatives : Used in high-energy materials and anticancer agents (e.g., highlights nitro analogs in glycolysis inhibitors) .
  • Fluorinated Derivatives : Critical in PET radiotracers and protease inhibitors .

Biological Activity

2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, along with synthesis methods and relevant case studies.

  • Molecular Formula : C13H17BClFNO5
  • Molecular Weight : 313.54 g/mol
  • CAS Number : 1218791-09-3

Antibacterial Activity

Research indicates that compounds similar to 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antibacterial properties. For instance, derivatives of boronic acids have been shown to inhibit beta-lactamases in various Gram-negative bacteria. The structural features of this compound suggest it may also interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
DurlobactamKPC-2, CTX-M-150.25 µg/mL
ETX0462Pseudomonas aeruginosa0.5 µg/mL
2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneTBDTBD

Note: Specific MIC values for the compound are still under investigation.

Anticancer Activity

Preliminary studies suggest that the nitrophenyl moiety in this compound may contribute to cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated activity against breast and lung cancers.

Case Study:
A study investigated the effects of nitrophenyl boron compounds on cancer cell proliferation. The results indicated a dose-dependent inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMDA-MB-231TBD
2-(3-Fluoro-4-nitrophenyl)A549TBD

Synthesis Methods

The synthesis of 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of appropriate boronic acid derivatives with halogenated nitrophenyl compounds. The synthetic pathway often includes nitration and subsequent boronation steps.

General Synthetic Route:

  • Nitration of 3-Chloro-4-fluorotoluene to form 3-Chloro-4-fluoro-5-nitrotoluene.
  • Formation of Boron Complex by reacting with tetramethyl dioxaborolane.
  • Purification and Characterization using NMR and mass spectrometry.

Q & A

Q. What are the key synthetic routes for preparing 2-(3-Chloro-4-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For example, derivatives with nitro and fluoro substituents (e.g., 2-chloro-5-nitrophenylboronic acid) are synthesized using Suzuki-Miyaura coupling protocols under inert conditions . Key steps include:

  • Precursor preparation : Nitration and halogenation of substituted benzene rings.
  • Borylation : Reaction with B₂Pin₂ and Pd(dppf)Cl₂ in THF at 80°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronate ester .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine, ¹¹B NMR for boron coordination).
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₅BClFNO₄: 331.05).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., analogous dioxaborolane structures show B-O bond lengths of ~1.36 Å) .

Q. What storage conditions are recommended to ensure compound stability?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronate ester. Decomposition risks increase at room temperature, particularly in humid environments. Stability testing via TGA (thermogravimetric analysis) under nitrogen is advised .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, F, NO₂) influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups enhance electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura couplings. Chlorine at the meta position sterically hinders ortho-directed reactions but stabilizes intermediates. Comparative studies with analogs (e.g., 2-(4-nitrophenyl)-dioxaborolane) show a 15–20% yield increase when nitro groups are para to boron .

Q. What experimental strategies optimize coupling efficiency in aqueous or biphasic systems?

  • Solvent selection : Use DMF/H₂O (4:1) with surfactants (e.g., SDS) to improve solubility.
  • Catalyst tuning : Pd(OAc)₂ with SPhos ligand increases turnover in polar solvents.
  • Temperature control : Microwave-assisted heating (100°C, 30 min) reduces side reactions .

Q. How can computational modeling predict regioselectivity in subsequent functionalization?

DFT calculations (B3LYP/6-31G*) model the boron center’s electrophilicity and charge distribution. For example, Fukui indices predict nitration at the para position relative to fluorine due to resonance effects .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results?

  • Reproducibility checks : Vary catalyst loadings (1–5 mol%) and monitor by TLC every 2 hours.
  • Isomer identification : Use NOESY NMR to distinguish regioisomers (e.g., 3-chloro vs. 4-chloro derivatives).
  • Batch analysis : Compare multiple synthesis batches to rule out impurity interference .

Methodological Guidance Table

Challenge Recommended Approach Key References
Low coupling yieldsUse PdCl₂(dtbpf) with K₂CO₃ in THF/water (3:1) at 70°C for 18 hours.
Boronate ester hydrolysisAdd molecular sieves (3Å) to reaction mixtures; store under argon with desiccants.
Spectral ambiguityCompare ¹³C NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)).

Safety and Handling

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315-H319). Avoid inhalation of nitro-group-containing dust .
  • Waste disposal : Quench boronates with ethanol/water (1:1) before incineration.

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